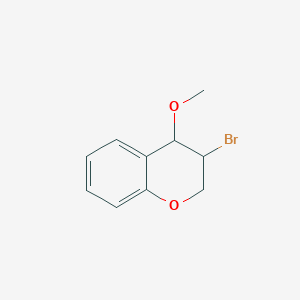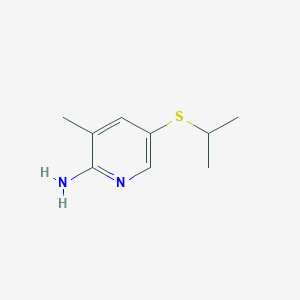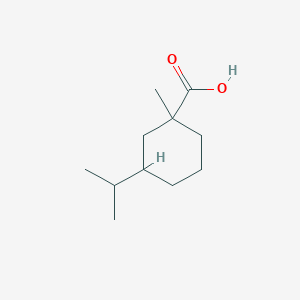
1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group, an isopropyl group, and a carboxylic acid group.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane derivatives followed by carboxylation. The reaction conditions typically include the use of strong bases and alkyl halides for the alkylation step, and carbon dioxide for the carboxylation step. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid can be compared with other cycloalkane derivatives, such as:
Cyclohexane-1-carboxylic acid: Lacks the methyl and isopropyl groups, resulting in different chemical properties and reactivity.
1-Methylcyclohexane-1-carboxylic acid: Contains only the methyl group, leading to variations in steric and electronic effects.
3-(propan-2-YL)cyclohexane-1-carboxylic acid: Contains only the isopropyl group, affecting its overall chemical behavior.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-8(2)9-5-4-6-11(3,7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) |
Clé InChI |
MFAQLOPZIUREHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCC(C1)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


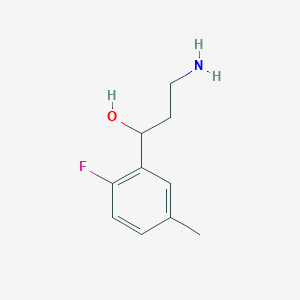
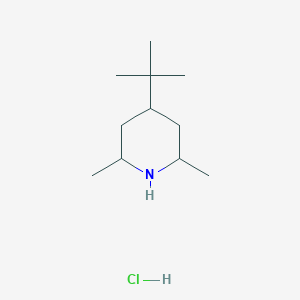

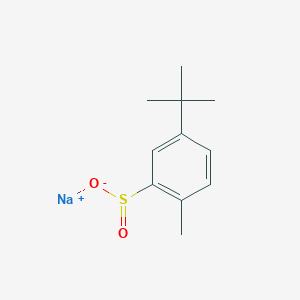
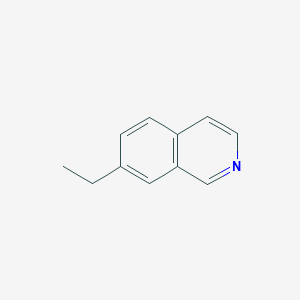
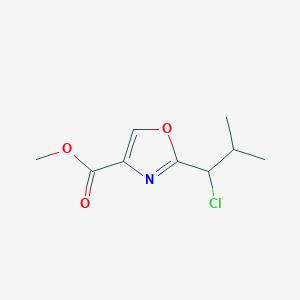
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
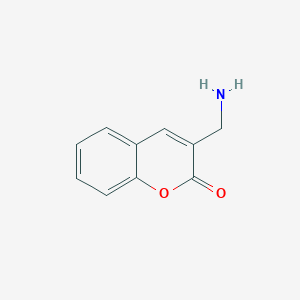
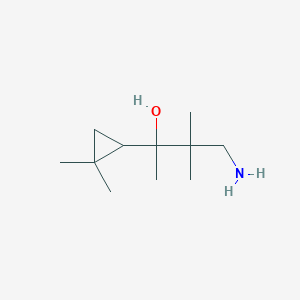
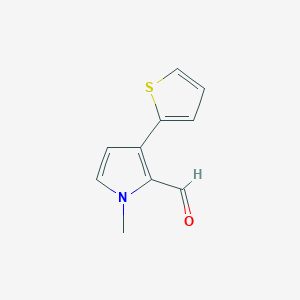
![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)
